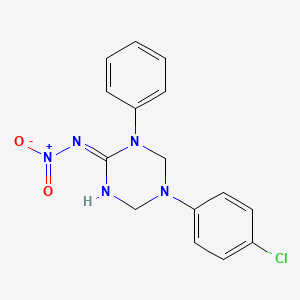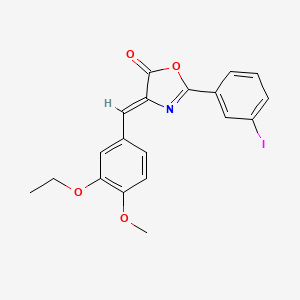![molecular formula C23H19ClFN3O B6015007 (2E)-N-(3-chloro-4-methylphenyl)-2-cyano-3-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enamide](/img/structure/B6015007.png)
(2E)-N-(3-chloro-4-methylphenyl)-2-cyano-3-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-N-(3-chloro-4-methylphenyl)-2-cyano-3-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enamide is a synthetic organic compound known for its complex structure and potential applications in various scientific fields. This compound features a combination of aromatic rings, cyano groups, and amide functionalities, making it a subject of interest for researchers in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-N-(3-chloro-4-methylphenyl)-2-cyano-3-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Pyrrole Ring: Starting with a suitable precursor, the pyrrole ring is synthesized through cyclization reactions.
Introduction of Substituents: The 4-fluorophenyl and 2,5-dimethyl groups are introduced via electrophilic aromatic substitution reactions.
Amide Formation: The amide linkage is formed by reacting the intermediate with 3-chloro-4-methylphenylamine.
Final Cyclization and Cyanation: The final step involves cyclization and introduction of the cyano group under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products:
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the reagents used.
科学研究应用
(2E)-N-(3-chloro-4-methylphenyl)-2-cyano-3-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The cyano group and aromatic rings play crucial roles in binding to the target sites, while the amide linkage provides stability to the molecule.
相似化合物的比较
- (2E)-N-(3-chloro-4-methylphenyl)-2-cyano-3-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enamide
- (2E)-N-(3-chloro-4-methylphenyl)-2-cyano-3-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enamide
Comparison:
- Structural Differences: The primary difference lies in the substituents on the aromatic rings (fluorine, chlorine, bromine).
- Unique Properties: The presence of the fluorine atom in (2E)-N-(3-chloro-4-methylphenyl)-2-cyano-3-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enamide imparts unique electronic properties, potentially enhancing its biological activity and stability compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
(E)-N-(3-chloro-4-methylphenyl)-2-cyano-3-[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClFN3O/c1-14-4-7-20(12-22(14)24)27-23(29)18(13-26)11-17-10-15(2)28(16(17)3)21-8-5-19(25)6-9-21/h4-12H,1-3H3,(H,27,29)/b18-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLECLRJKWKCGQI-WOJGMQOQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=CC2=C(N(C(=C2)C)C3=CC=C(C=C3)F)C)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC(=O)/C(=C/C2=C(N(C(=C2)C)C3=CC=C(C=C3)F)C)/C#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-benzyl-1-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N-methylpiperidin-3-amine](/img/structure/B6014932.png)
![ethyl 3-[(2,4-difluorophenyl)methyl]-1-[5-(trifluoromethyl)-1H-pyrazole-3-carbonyl]piperidine-3-carboxylate](/img/structure/B6014934.png)
![2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-[2-(2-phenylethyl)morpholin-4-yl]ethanone](/img/structure/B6014941.png)
![3-({4-[(2,3,4-Trimethoxyphenyl)methyl]piperazin-1-YL}methyl)-1H-indole](/img/structure/B6014947.png)
![4-isobutoxy-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B6014948.png)
![7-(2-Phenylethyl)-2-(thiadiazole-4-carbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6014958.png)
![2-[[1-(5-Chloropyridin-2-yl)pyrrol-2-yl]methyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6014965.png)

![N-[(2,5-dichlorophenyl)carbamoyl]-4-methylbenzenesulfonamide](/img/structure/B6014975.png)

![(1S,5S,7S)-3-(2,3-dihydro-1H-inden-2-yl)-7-(1,3-dimethylpyrazol-4-yl)-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one](/img/structure/B6014986.png)
![1-[1-(1,4-Dithiepan-6-yl)piperidin-3-yl]-4-(2-methylphenyl)piperazine](/img/structure/B6014993.png)
![2-chloro-6-methoxy-4-[(E)-1,2,4-triazol-4-yliminomethyl]phenol](/img/structure/B6014995.png)
![N-methyl-1-[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]-N-(2-thienylmethyl)methanamine](/img/structure/B6015012.png)
